molecular formula C15H15N5S2 B2648934 2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-23-2

2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No. B2648934
CAS RN: 868221-23-2
M. Wt: 329.44
InChI Key: YLVYVBDYZOYFSL-UHFFFAOYSA-N
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Description

The compound “2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a pyrimidine ring, a phenyl ring, and a 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The molecule also contains ethylsulfanyl and methylsulfanyl groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and functional groups . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The phenyl ring is a six-membered carbon ring with alternating double and single bonds, characteristic of aromatic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrimidine derivatives, including those structurally similar to 2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine, is a significant area of interest due to their wide range of biological activities. For instance, the synthesis of novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups has been explored, revealing that some derivatives exhibit antimicrobial activities surpassing those of reference drugs. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Optical and Electronic Properties

Pyrimidine derivatives have also been studied for their electronic and optical properties. A study on thiopyrimidine derivatives through Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses highlighted their promising applications in nonlinear optics (NLO) and electronic materials. The NLO properties of these molecules were found to be larger compared to the standard molecule, indicating considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).

Anticancer and Antitumor Applications

The exploration of pyrimidine derivatives extends to their potential anticancer and antitumor applications. New sulfanyl pyrimidin-4(3H)-one derivatives have been synthesized, showing promising results in antibacterial activity, which suggests their utility in developing new chemotherapeutic agents. Some compounds demonstrated high activity levels in preliminary screenings, indicating their potential efficacy against specific cancer cell lines (Stolarczyk et al., 2018).

Molecular Docking and Pharmacological Potential

Further research into pyrimidine derivatives includes molecular docking studies to explore their interactions with biological targets. For instance, spectroscopic investigation of a specific pyrimidine-5-carbonitrile compound highlighted its potential as a chemotherapeutic agent, with molecular docking studies suggesting inhibitory activity against specific receptors. This approach can identify novel drug candidates with high specificity and efficacy for various diseases (Alzoman et al., 2015).

properties

IUPAC Name

2-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S2/c1-2-21-15-19-18-13(11-22-14-16-9-6-10-17-14)20(15)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYVBDYZOYFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

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